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Introduction

Caenorhabditis elegans is a powerful model organism for studying a wide range of biological
processes, including lipid metabolism, neurobiology, and aging. Its transparency allows for the
direct visualization of internal structures and cell populations. Lipophilic dyes are essential tools
for staining and visualizing specific components within the worm, such as lipid droplets and
neurons. These application notes provide detailed protocols for staining C. elegans with
common lipophilic dyes, including Nile Red, Oil Red O, BODIPY, and Dil. The protocols
outlined below are designed to ensure reproducibility and provide robust methods for
gualitative and quantitative analysis.

Overview of Common Lipophilic Dyes for C. elegans

Lipophilic dyes are fat-soluble molecules that readily stain lipids and other nonpolar structures.
In C. elegans research, they are primarily used for two main purposes: the visualization and
guantification of fat stores, and the labeling of specific neurons that are exposed to the external
environment.

» Nile Red and Oil Red O are used to stain neutral lipids within lipid droplets, which are
primarily located in the intestine and hypodermis.[1][2][3] These stains are invaluable for
studying fat storage and metabolism.[1][2][3]
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» BODIPY dyes, such as BODIPY 493/503, are also used to stain neutral lipids and are known

for their sharp excitation and emission peaks, making them suitable for fluorescence

microscopy.[4][5]

o Dil is a fluorescent lipophilic dye used to stain a subset of ciliated sensory neurons whose

endings are exposed to the environment.[6][7] This allows for the visualization of neuronal

morphology and the identification of defects in neuronal development or integrity.[7][8]

Data Presentation: Quantitative Staining Parameters

The following tables summarize the key quantitative parameters for the different staining

protocols described in this document.

Table 1: Parameters for Lipid Staining with Nile Red and

Oil Red O

Parameter

Nile Red

Oil Red O

Dye Stock Solution

5 mg/mL in 100% acetone[9]

0.5% (w/v) in 100%
isopropanol[10]

Working Solution

6 pL of stock per 1 mL of 40%
isopropanol[9][11]

Dilute stock to 60% with
water[10]

Fixation

40% isopropanol for 3
minutes[1][11]

60% isopropanol for 3
minutes[1][12]

Incubation Time

2 hours in the dark[1][11][12]

2 hours with rotation[1][12]

Washing Step

30 minutes in PBST in the
dark[1][11][12]

30 minutes in PBST with
rotation[1][12]

Centrifugation Speed

500-560 x g for 1 minute[9][12]

25 x g for 1 minute[1]

Table 2: Parameters for Lipid Staining with BODIPY

493/503
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Parameter

BODIPY 493/503 (Fixative Staining)

Dye Stock Solution

1 mg/mL in DMSO[4][5]

Working Solution

1 pg/mL in M9 buffer[5]

Fixation

4% paraformaldehyde for 15 minutes[5]

Incubation Time

1 hour at room temperature[5]

Washing Step

Three washes with M9 buffer[5]

Table 3: Parameters for Neuronal and Cuticular Staining

with Dil

Parameter

Dil (Neuron Staining) Dil (Cuticle Staining)

Dye Stock Solution

2 mg/mL in dimethylformamide

(DMRF)[6]

20 mg/mL in DMF[13]

Working Solution

1:200 dilution of stock in M9

buffer[6]

30 pg/mL in M9 buffer[13][14]

Incubation Time

3 to 16 hours with shaking[13]

2-3 hours to overnight[6]

[14]

Recovery/Destaining

Wash twice with M9 or recover Recover on a bacteria-free

on a bacterial lawn for ~1 area of an NGM plate for at

hour[6]

least 30 minutes[13]

Experimental Protocols

Protocol 1: Nile Red Staining for Lipid Quantification

This protocol is adapted from methods used for the quantitative measurement of neutral lipid

deposits in fixed C. elegans.[12]

Materials:

e Synchronized L4 stage worms
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e M9 buffer

¢ 1.5 mL microfuge tubes

e 40% isopropanol

» Nile Red stock solution (5 mg/mL in acetone)
e PBST (1x PBS + 0.01% Triton X-100)

» Microscope slides and coverslips

Procedure:

Wash worms from NGM plates with M9 buffer and transfer to a 1.5 mL microfuge tube.
e Centrifuge at 560 x g for 1 minute to pellet the worms, then remove the supernatant.[12]
o Repeat the wash step with PBST until the supernatant is clear of bacteria.[11]

e Add 100 pL of 40% isopropanol to the worm pellet and incubate at room temperature for 3
minutes to fix the worms.[12]

o Prepare the Nile Red working solution by diluting the stock solution into 40% isopropanol
(e.g., add 6 pL of stock to 1 mL of 40% isopropanol).[9]

o Centrifuge the fixed worms and remove the supernatant.

e Add 600 pL of the Nile Red working solution to the worm pellet.[12]

e Incubate in the dark at room temperature for 2 hours.[12]

o Centrifuge the worms, remove the staining solution, and add 600 pL of PBST.
e Incubate in the dark for 30 minutes to wash away excess stain.[12]

o Centrifuge the worms, remove the supernatant leaving approximately 50 pL.
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o Resuspend the worm pellet in the remaining supernatant and mount on a microscope slide
for imaging.

Protocol 2: Oil Red O Staining for Lipid Distribution

This protocol is designed for the qualitative assessment of lipid distribution among different
tissues in fixed C. elegans.[12]

Materials:

e Synchronized L4 stage worms

o M9 buffer

e 1.5 mL microfuge tubes

e 60% isopropanol

e Oil Red O stock solution (0.5% in isopropanol)

e PBST (1x PBS + 0.01% Triton X-100)

» Microscope slides and coverslips

Procedure:

e Wash worms from NGM plates using M9 buffer and collect them in a 1.5 mL microfuge tube.
e Wash the worms with PBST until the bacterial suspension is cleared.[1]

e Add 600 pL of 60% isopropanol and rotate for 3 minutes at room temperature for fixation.[1]
o Centrifuge at 25 x g for 1 minute and remove the supernatant.[1]

e Prepare the Oil Red O working solution by diluting the stock to 60% with water and letting it
sit overnight. Filter before use.[10]

e Add 600 pL of the 60% Oil Red O staining solution and incubate for 2 hours while rotating at
room temperature.[1]
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Centrifuge at 25 x g for 1 minute and remove the supernatant.[1]

Add 600 pL of PBST and incubate for 30 minutes while rotating to wash.[1]

Centrifuge, remove the supernatant, and resuspend the worms in the remaining buffer.

Mount the worms on a slide for microscopic examination.

Protocol 3: BODIPY 493/503 Staining of Lipid Droplets

This protocol provides a method for staining lipid droplets in fixed worms using the fluorescent
dye BODIPY 493/503.[4][5]

Materials:

e Synchronized adult worms

e M9 buffer

e 4% paraformaldehyde solution

o BODIPY 493/503 stock solution (1 mg/mL in DMSO)
e Microscope slides and coverslips

Procedure:

Harvest nematodes and wash them in M9 buffer.

 Incubate the worms in a 4% paraformaldehyde solution for 15 minutes for fixation.[5]

¢ \Wash the worms with M9 buffer.

e Prepare a 1 pg/mL working solution of BODIPY 493/503 in M9 buffer.[5]

e Incubate the fixed worms in 500 L of the BODIPY working solution for 1 hour at room
temperature.[5]

 After incubation, wash the worms three times with M9 buffer.[5]
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Mount the stained worms on a microscope slide for fluorescence imaging.

Protocol 4: Dil Staining of Sensory Neurons

This protocol is used to visualize a subset of ciliated sensory neurons in live C. elegans.[6][7]

Materials:

Well-fed, mixed-stage worms

M9 buffer

1.5 mL microfuge tubes

Dil stock solution (2 mg/mL in DMF)

Microscope slides with agar pads

Sodium azide (for anesthesia)

Procedure:

Transfer well-fed worms from a plate into a microfuge tube with 1 mL of M9 buffer.

Centrifuge the worms at 2000-3000 rpm and remove the supernatant.

Resuspend the worms in 1 mL of M9.

Add 5 pL of Dil stock solution (for a 1:200 dilution) and incubate on a slow shaker for 3 hours
to overnight.[6]

After incubation, spin down the worms and wash them twice with M9 buffer to remove
excess dye.[6]

Alternatively, transfer the worms to a fresh plate and allow them to crawl on the bacterial
lawn for about 1 hour to destain.[6]

Mount the worms on an agar pad with sodium azide for visualization by fluorescence
microscopy.
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Caption: General workflow for staining C. elegans with lipophilic dyes.
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Caption: Simplified pathway of lipid uptake, storage, and mobilization in C. elegans.

Dil Staining and Neuron Visualization
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Mechanism of Dil Staining for Sensory Neuron Visualization

Dil in M9 Buffer

Exposed Ciliated
Sensory Neuron

Dil Intercalation

Neuron Plasma Membrane

Imaging

— =

Click to download full resolution via product page

Caption: Workflow of Dil staining for visualizing exposed sensory neurons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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